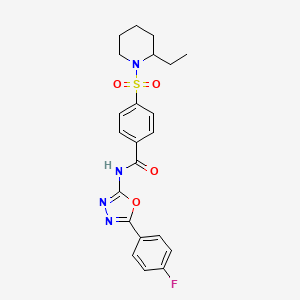

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with a sulfonyl group linked to a 2-ethylpiperidine moiety and a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl group.

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4S/c1-2-18-5-3-4-14-27(18)32(29,30)19-12-8-15(9-13-19)20(28)24-22-26-25-21(31-22)16-6-10-17(23)11-7-16/h6-13,18H,2-5,14H2,1H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLXAZIGWYMGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride.

Coupling Reaction: Finally, the oxadiazole derivative is coupled with the sulfonylated piperidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of N-oxides or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and substituents of the target compound with similar 1,3,4-oxadiazole derivatives:

Physicochemical and Pharmacokinetic Properties

- Key Observations :

Mechanistic Insights and Target Specificity

- Antifungal Mechanism : LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), a critical enzyme in oxidative stress response . The target compound’s sulfonyl group may similarly disrupt Trr1’s active site, though its piperidine moiety could alter binding kinetics.

- CYP51 Inhibition: Compounds like VNI () target fungal CYP51 via azole-heme interactions.

Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel molecule with potential therapeutic applications, particularly in oncology and antiviral therapies. This article reviews its biological activity based on available research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzamide core.

- An oxadiazole ring, which is known for its biological activity.

- A sulfonyl group linked to a piperidine moiety.

This structural composition suggests potential interactions with various biological targets, particularly in cancer and viral pathologies.

Anticancer Properties

Research indicates that compounds containing oxadiazole derivatives can exhibit significant anticancer activity. For instance, studies have shown that oxadiazoles can inhibit key enzymes involved in cancer cell proliferation. The specific compound under review has been noted for its ability to target the M pro enzyme of SARS-CoV-2, which is crucial for viral replication .

Antiviral Activity

The oxadiazole derivatives have demonstrated antiviral properties against several viruses. A study highlighted that derivatives similar to the target compound can inhibit viral replication in low micromolar ranges (IC50 values around 5.27 μM) against coronaviruses . This suggests that the compound may also possess similar antiviral capabilities.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound. In related studies:

- Variations in substituents on the oxadiazole ring significantly affected potency.

- The introduction of fluorine atoms on aromatic rings was shown to enhance bioactivity by improving binding affinity to target proteins .

Case Study 1: Antiviral Screening

In a screening of a library of compounds for inhibitors of viral replication, derivatives of oxadiazoles were identified as promising candidates. The lead compound from this series exhibited an IC50 value of approximately 5.27 μM against the M pro enzyme of SARS-CoV-2, indicating strong antiviral potential .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of sulfonamide derivatives, including those with oxadiazole structures. It reported that these compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and induction of oxidative stress .

Data Tables

| Activity Type | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antiviral | 4-(...) | 5.27 | SARS-CoV-2 M pro |

| Anticancer | Oxadiazole | ~10 | Various cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.